Potassium cumenesulfonate
CAS No.:
Cat. No.: VC18396695
Molecular Formula: C9H11KO3S
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11KO3S |
|---|---|
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | potassium;2-propan-2-ylbenzenesulfonate |
| Standard InChI | InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
| Standard InChI Key | MYGBBCKCTXSGOB-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Potassium cumenesulfonate (CAS 28085-69-0, EINECS 248-827-8) belongs to the aryl sulfonate subclass of anionic surfactants. Its IUPAC name, potassium 2-propan-2-ylbenzenesulfonate, reflects a benzene ring substituted with a sulfonate group () and an isopropyl group () at the para position. The potassium counterion enhances water solubility, making it effective in aqueous formulations .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Appearance | White powder or liquid |
| Solubility | Fully miscible in water |
| Density (liquid form) | 1.15 g/cm³ |
| pH (1% aqueous solution) | 7.0–10.5 |
| Melting Point | Decomposes before melting |
The compound’s hydrotropic action arises from its ability to disrupt water’s hydrogen-bonding network, increasing the solubility of hydrophobic substances like dyes and fragrances . Its liquid form, typically containing 30–50% active ingredient, is preferred in low-temperature applications due to a crystallization point below +10°C .
Synthesis and Industrial Production
The industrial synthesis of potassium cumenesulfonate involves two primary steps:
-
Sulfonation: Cumene () reacts with sulfur trioxide () in a continuous reactor, such as a falling film reactor, at 30–60°C. This exothermic reaction requires precise stoichiometric control (1:1 molar ratio of to cumene) .
-
Neutralization: The resultant cumenesulfonic acid is neutralized with potassium hydroxide () or potassium carbonate (), yielding the potassium salt .
Key Patent: US 8,921,588 details a micro-reaction system for sulfonate synthesis, emphasizing enhanced yield and reduced byproducts .
Functional Applications
Hydrotropy and Solubilization
Potassium cumenesulfonate increases the aqueous solubility of sparingly soluble compounds by 10–100-fold. For example, it enables the formulation of transparent liquid detergents by solubilizing surfactants like sodium lauryl sulfate .
Viscosity Modification
In polymer solutions, concentrations as low as 2% reduce viscosity by 30–50%, facilitating processing in coatings and adhesives .
Industrial Formulations
| Application | Role |
|---|---|
| Detergents | Anti-caking agent, stabilizer |
| Personal care products | Emulsifier, foam booster |
| Agrochemicals | Dispersant for pesticides |
Environmental Impact and Ecotoxicity
Aquatic Toxicity
| Organism | Endpoint | Value (mg/L) |
|---|---|---|
| Daphnia magna | 48h EC₅₀ | >318 |
| Pseudomonas putida | 48h EC₁₀ | >16,000 |
| Freshwater algae | 72h NOEC | 31–75 |
The compound’s low bioaccumulation potential (: -0.5) and rapid biodegradability (80% degradation in 28 days) mitigate long-term ecological risks .
Regulatory Compliance and Quality Control
Quality Standards
| Parameter | Liquid Form | Solid Form |
|---|---|---|
| Active ingredient | ≥30–50% | ≥90% |
| pH (1% solution) | 7.0–10.5 | 7.0–10.5 |
Testing methods adhere to international standards such as GB/T 5173 for anionic-active matter quantification .
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